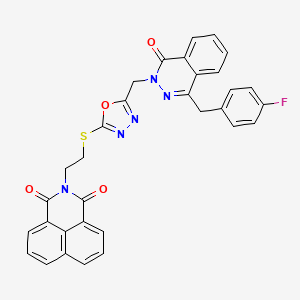

DiPT-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H22FN5O4S |

|---|---|

Molecular Weight |

591.6 g/mol |

IUPAC Name |

2-[2-[[5-[[4-[(4-fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C32H22FN5O4S/c33-21-13-11-19(12-14-21)17-26-22-7-1-2-8-23(22)31(41)38(36-26)18-27-34-35-32(42-27)43-16-15-37-29(39)24-9-3-5-20-6-4-10-25(28(20)24)30(37)40/h1-14H,15-18H2 |

InChI Key |

CZTPWVGWFHPODZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NN=C(O3)SCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)CC7=CC=C(C=C7)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Structure and Synthesis of 4-Acetoxy-DiPT

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-N,N-diisopropyltryptamine, commonly known as 4-Acetoxy-DiPT or ipracetin, is a synthetic tryptamine (B22526) that is structurally related to the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine). It is considered a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), meaning it is readily converted to the active metabolite in the body. This guide provides a comprehensive overview of the chemical structure of 4-Acetoxy-DiPT and a detailed examination of its synthesis pathways, intended for an audience with a strong background in organic chemistry.

Chemical Structure and Properties

4-Acetoxy-DiPT is characterized by an indole (B1671886) core substituted at the 4-position with an acetoxy group and at the 3-position with an ethylamine (B1201723) side chain. The nitrogen atom of the ethylamine is further substituted with two isopropyl groups.

| Property | Value | Reference |

| IUPAC Name | 3-[2-(Diisopropylamino)ethyl]-1H-indol-4-yl acetate | [1] |

| Chemical Formula | C₁₈H₂₆N₂O₂ | [1] |

| Molar Mass | 302.418 g·mol⁻¹ | [1] |

| CAS Number | 936015-60-0 | [2] |

| Appearance | White powder (HCl salt) | [2] |

The chemical structure of 4-Acetoxy-DiPT is presented below in a 2D diagram generated using the DOT language.

Caption: 2D Chemical Structure of 4-Acetoxy-DiPT.

Synthesis Pathways

The synthesis of 4-Acetoxy-DiPT is a multi-step process that begins with the synthesis of its precursor, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). The subsequent and final step involves the acetylation of the hydroxyl group of 4-HO-DiPT. A common and effective route for the synthesis of 4-hydroxytryptamines, such as 4-HO-DiPT, starts from 4-benzyloxyindole (B23222). This method, adapted from the synthesis of similar tryptamines, is outlined below.[3]

Part 1: Synthesis of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)

The synthesis of 4-HO-DiPT can be achieved in three main steps starting from 4-benzyloxyindole. This pathway is a modification of the classical psilocin synthesis developed by Albert Hofmann.[3]

Step 1: Formation of the Indole-3-glyoxylamide

The first step involves the reaction of 4-benzyloxyindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted in situ with diisopropylamine (B44863) to yield N,N-diisopropyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide.

Step 2: Reduction of the Glyoxylamide

The resulting glyoxylamide is then reduced to form 4-benzyloxy-N,N-diisopropyltryptamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃-THF).[3]

Step 3: Debenzylation to Yield 4-HO-DiPT

The final step in the synthesis of the precursor is the removal of the benzyl (B1604629) protecting group from the 4-position of the indole ring. This is typically achieved through catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[3] This yields the desired 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT).

The overall synthesis pathway for 4-HO-DiPT is visualized in the following diagram:

Caption: Synthesis Pathway of 4-HO-DiPT.

Part 2: Acetylation of 4-HO-DiPT to 4-Acetoxy-DiPT

The final step in the synthesis of 4-Acetoxy-DiPT is the acetylation of the 4-hydroxyl group of 4-HO-DiPT. This is a standard esterification reaction.

Experimental Protocol:

A plausible experimental procedure, based on the acetylation of similar compounds, is as follows:

-

Dissolution: Dissolve 4-HO-DiPT in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

-

Addition of Base: Add a slight excess of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the solution.

-

Addition of Acetylating Agent: Slowly add a stoichiometric equivalent of acetic anhydride (B1165640) to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is typically quenched with water or a mild aqueous base. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-Acetoxy-DiPT.

The acetylation reaction is depicted in the diagram below:

Caption: Acetylation of 4-HO-DiPT to 4-Acetoxy-DiPT.

Quantitative Data

Detailed quantitative data such as reaction yields, specific reagent amounts, and reaction times for the synthesis of 4-Acetoxy-DiPT are not explicitly provided in the publicly available literature searched. For the synthesis of the related compound 4-HO-NiPT, a 96% yield was reported for the formation of the glyoxylamide intermediate and a 64% yield for the final debenzylation step.[3] These values can serve as a general reference, but optimal conditions and yields for the synthesis of 4-Acetoxy-DiPT would require experimental determination.

Conclusion

The synthesis of 4-Acetoxy-DiPT is a well-defined process that relies on the initial synthesis of its precursor, 4-HO-DiPT. The pathway from 4-benzyloxyindole provides a reliable method for obtaining 4-HO-DiPT, which can then be readily acetylated to the final product. While the general steps are clear, the optimization of each reaction step is crucial for achieving high yields and purity. This guide provides the foundational knowledge for researchers and scientists to approach the synthesis of 4-Acetoxy-DiPT for further study and development.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. swgdrug.org [swgdrug.org]

- 3. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Diisopropyltryptamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diisopropyltryptamine (DiPT) is a psychoactive tryptamine (B22526) derivative known for its unusual auditory effects, which are distinct from the visual hallucinations commonly associated with classic psychedelics.[1] This technical guide provides an in-depth overview of the mechanism of action of DiPT, focusing on its receptor binding profile, functional activity, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Receptor Binding Profile

The primary mechanism of action of N,N-diisopropyltryptamine is through its interaction with various neurotransmitter receptors, with a notable affinity for serotonin (B10506) (5-HT) receptors. The binding affinities of DiPT at a range of human monoamine receptors and transporters have been characterized, providing a quantitative basis for understanding its pharmacological effects. The following table summarizes the inhibition constants (Ki) of DiPT at these targets.

| Receptor/Transporter | Ki (nM) | Receptor/Transporter | Ki (nM) |

| Serotonin Receptors | Adrenergic Receptors | ||

| 5-HT1A | 160 ± 30 | α1A | >10,000 |

| 5-HT1B | 1,400 ± 200 | α1B | >10,000 |

| 5-HT1D | 1,100 ± 200 | α2A | 2,700 ± 1,000 |

| 5-HT1E | >10,000 | α2B | >10,000 |

| 5-HT2A | 190 ± 20 | α2C | >10,000 |

| 5-HT2B | 1,100 ± 100 | Histamine Receptors | |

| 5-HT2C | 1,800 ± 200 | H1 | >10,000 |

| 5-HT5A | >10,000 | H2 | >10,000 |

| 5-HT6 | 1,500 ± 100 | H3 | >10,000 |

| 5-HT7 | 3,300 ± 200 | H4 | >10,000 |

| Dopamine Receptors | Monoamine Transporters | ||

| D1 | >10,000 | SERT | 630 ± 50 |

| D2 | >10,000 | DAT | >10,000 |

| D3 | >10,000 | NET | 2,800 ± 400 |

| D4 | >10,000 | ||

| D5 | >10,000 |

Data sourced from Rickli et al., 2016.[2]

Functional Activity

DiPT acts as an agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its activity at the 5-HT2A receptor. Functional studies have quantified its potency and efficacy in activating downstream signaling pathways.

| Receptor | Assay | EC50 (nM) | Emax (%) | Activity |

| 5-HT2A | Ca2+ mobilization | 1,100 ± 100 | 81 ± 2 | Partial Agonist |

Data sourced from Rickli et al., 2016.[2]

The functional data indicate that DiPT is a partial agonist at the 5-HT2A receptor, capable of inducing a significant but not maximal response compared to the endogenous ligand serotonin.

Signaling Pathways

The interaction of DiPT with the 5-HT2A receptor initiates a cascade of intracellular events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Upon binding of DiPT to the 5-HT2A receptor, the Gq alpha subunit is activated, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of downstream cellular responses, including modulation of gene transcription and neuronal excitability, which are thought to underlie the psychoactive effects of DiPT.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following sections provide an overview of the methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

In a typical competition binding assay, cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (DiPT).[3][4] After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filters is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Calcium mobilization assays are functional assays used to determine the potency and efficacy of a compound in activating Gq-coupled receptors like the 5-HT2A receptor.

In this assay, cells engineered to express the 5-HT2A receptor are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration.[5][6] The cells are then stimulated with various concentrations of the test compound (DiPT). Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, which is detected as a change in the fluorescence of the dye. By measuring the fluorescence at different compound concentrations, a dose-response curve can be generated, from which the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.

Conclusion

The mechanism of action of N,N-diisopropyltryptamine is primarily driven by its interaction with serotonin receptors, most notably as a partial agonist at the 5-HT2A receptor. Its binding to this receptor initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium and the activation of downstream effector proteins. The comprehensive receptor binding and functional data presented in this guide provide a detailed pharmacological profile of DiPT, offering valuable insights for researchers in the fields of neuroscience and drug development. Further investigation into the functional selectivity and downstream signaling of DiPT at various receptors will continue to enhance our understanding of its unique psychoactive properties.

References

- 1. Discriminative stimulus effects of N,N-diisopropyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) in Preclinical Models: An In-depth Technical Guide

Introduction

4-Hydroxy-N,N-diisopropyltryptamine, commonly known as 4-HO-DiPT or iprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] It is recognized for its rapid onset of action and shorter duration of effects compared to other classic psychedelics.[1][2] In recent years, 4-HO-DiPT has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of psychiatric disorders. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of 4-HO-DiPT, summarizing key findings from in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals.

In Vitro Pharmacology: Receptor Binding and Functional Activity

The primary mechanism of action for 4-HO-DiPT involves its interaction with serotonin (B10506) (5-HT) receptors.[1] Preclinical studies have focused on characterizing its binding affinity and functional activity at various receptor subtypes.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of 4-HO-DiPT for a range of serotonin receptors and other neuronal targets. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to its target receptor, with lower values indicating higher affinity.

Table 1: Receptor Binding Affinities (Ki) of 4-HO-DiPT

| Target Receptor/Transporter | Ki (nM) | Reference |

| Serotonin Receptors | ||

| 5-HT1D | Low nanomolar | [3] |

| 5-HT2A | 120 | [4] |

| 5-HT2B | Submicromolar | [3] |

| Other Targets | ||

| Serotonin Transporter (SERT) | Mid to high nanomolar | [5][6] |

| Sigma 1 | Low nanomolar | [3] |

| Sigma 2 | Low nanomolar | [3] |

| Muscarinic M4 | Low nanomolar | [3] |

Data compiled from studies using cloned human receptors.

Functional Activity

Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). For G protein-coupled receptors (GPCRs) like the serotonin receptors, calcium mobilization assays are commonly used to assess agonist activity.

Table 2: Functional Activity (EC50 and Emax) of 4-HO-DiPT at Serotonin Receptors

| Receptor | Assay Type | EC50 (nM) | Emax (% of Serotonin) | Reference |

| 5-HT2A | Gq-Calcium Mobilization | - | Near full agonist | [7][8] |

| 5-HT2B | Gq-Calcium Mobilization | - | Strong agonist | [7][8] |

| 5-HT2C | Gq-Calcium Mobilization | 6,400 | ~72% (partial agonist) | [3] |

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Notably, 4-HO-DiPT demonstrates considerable selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[9] This profile is of interest as the 5-HT2A receptor is the primary target for classic psychedelic drugs.[10]

In Vivo Pharmacology: Behavioral and Pharmacokinetic Studies

Preclinical in vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound, as well as its pharmacokinetic properties.

Behavioral Effects in Rodent Models

Head-Twitch Response (HTR)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model of psychedelic-like effects.[11][12] 4-HO-DiPT has been shown to induce the HTR in mice, confirming its agonist activity at the 5-HT2A receptor in a living system.[1][13] The response typically follows a biphasic, or inverted U-shaped, dose-response curve.[14]

Fear Extinction

Recent research has explored the potential of psychedelics to facilitate fear extinction, a process relevant to the treatment of post-traumatic stress disorder (PTSD). In a fear extinction paradigm in mice, 4-HO-DiPT was found to significantly reduce freezing responses to conditioned cues in a dose-dependent manner.[7][8][15] This suggests that 4-HO-DiPT may have therapeutic potential in anxiety and trauma-related disorders. Interestingly, a greater potency was observed in female mice compared to males in one study.[7][8]

Pharmacokinetics in Rats

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. A study involving the administration of a prodrug of 4-HO-DiPT (RE104) to rats provided key pharmacokinetic parameters for the active compound.

Table 3: Pharmacokinetic Parameters of 4-HO-DiPT in Rats

| Parameter | Value | Route of Administration | Reference |

| Half-life (t1/2) | 40 minutes | Subcutaneous (from prodrug) | [4][16] |

This relatively short half-life is consistent with the reported short duration of action in humans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of 4-HO-DiPT.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor.

-

Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.[17]

-

Incubation: The membrane preparation is incubated in a buffer solution with a specific radioligand (a radioactively labeled compound with known affinity for the receptor) and varying concentrations of the test compound (4-HO-DiPT).[18]

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.[19]

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[17]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[18][20]

Calcium Mobilization Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of a compound at Gq-coupled GPCRs.

-

Cell Culture: Cells stably expressing the target receptor (e.g., 5-HT2A) are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[21]

-

Compound Addition: Varying concentrations of the test compound (4-HO-DiPT) are added to the wells.

-

Fluorescence Measurement: A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), is used to measure the change in fluorescence intensity over time.[21][22] An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

Data Analysis: The EC50 and Emax values are calculated from the concentration-response curves to quantify the potency and efficacy of the compound.

Head-Twitch Response (HTR) in Mice

This behavioral assay is a preclinical model for 5-HT2A receptor-mediated psychedelic effects.

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Drug Administration: Mice are administered varying doses of 4-HO-DiPT or a vehicle control, typically via intraperitoneal (i.p.) injection.[13]

-

Observation Period: The animals are observed for a defined period (e.g., 30-60 minutes), and the number of head twitches is counted by a trained observer or recorded for automated analysis.[12][23]

-

Data Analysis: The dose-response relationship for the induction of HTR is determined.

Fear Extinction Paradigm in Mice

This model assesses the effect of a compound on the reduction of learned fear responses.

-

Fear Conditioning: On the first day, mice are placed in a specific context and presented with a neutral conditioned stimulus (CS), such as a tone, paired with an aversive unconditioned stimulus (US), like a mild foot shock. This leads to the mice associating the CS with the US and exhibiting a fear response (freezing) to the CS alone.

-

Drug Administration: On the second day, mice are administered 4-HO-DiPT or a vehicle control.[13]

-

Extinction Training: Following drug administration, the mice are placed in a novel context and repeatedly presented with the CS (tone) in the absence of the US (foot shock). The amount of freezing behavior is measured. A reduction in freezing over time indicates fear extinction.[7][8]

-

Extinction Recall/Renewal: On subsequent days, mice can be re-exposed to the CS in the extinction context (recall) or the original conditioning context (renewal) to assess the long-term retention of the extinction memory.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: 5-HT2A Receptor Signaling Pathway.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Calcium Mobilization Assay.

Caption: Workflow for Head-Twitch Response Study.

Caption: Logical Relationship of 4-HO-DiPT's Profile.

Conclusion

The preclinical data for 4-HO-DiPT characterize it as a potent agonist at the 5-HT2A receptor, with a more selective binding profile compared to other classic tryptamines. In vivo studies in rodent models have demonstrated behavioral effects consistent with 5-HT2A receptor activation, such as the head-twitch response, and have suggested potential therapeutic utility in facilitating fear extinction. The compound's short pharmacokinetic half-life aligns with its reported brief duration of action. Further preclinical research is warranted to fully elucidate its pharmacological profile, including more comprehensive pharmacokinetic and toxicology studies, which will be critical for guiding future clinical development.

References

- 1. 4-HO-DiPT - Wikipedia [en.wikipedia.org]

- 2. caam.tech [caam.tech]

- 3. psychedelicreview.com [psychedelicreview.com]

- 4. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy-N,N-diisopropyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Head-twitch response - Wikipedia [en.wikipedia.org]

- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Psilocybin facilitates fear extinction: importance of dose, context, and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 22. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Receptor Binding Affinity and Selectivity of DiPT

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diisopropyltryptamine (DiPT) is a synthetic tryptamine (B22526) derivative known for its unique psychoactive effects, which are predominantly auditory in nature at typical doses. Unlike classic serotonergic hallucinogens that primarily induce visual alterations, DiPT is reported to cause significant changes in pitch perception and other auditory distortions. This distinct phenomenological profile has spurred interest in its pharmacological properties, particularly its interactions with serotonin (B10506) receptors. Understanding the binding affinity and functional activity of DiPT at various receptor subtypes is crucial for elucidating the neurobiological mechanisms underlying its unusual effects and for assessing its potential as a tool in neuroscience research or as a lead compound in drug development.

This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of DiPT, with a focus on its interactions with serotonin receptors. It includes quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional activity (EC50) of DiPT at various human receptors. This data has been compiled from in vitro studies.

Table 1: Receptor Binding Affinities (Ki) of DiPT

| Receptor | Ki (nM) | Radioligand | Cell Line | Reference |

| Serotonin Receptors | ||||

| 5-HT1A | 1,200 | [3H]8-OH-DPAT | CHO-K1 | [1] |

| 5-HT2A | 340 | [3H]Ketanserin | HEK-293 | [1] |

| 5-HT2B | 150 | [3H]LSD | CHO-K1 | [1] |

| 5-HT2C | 290 ± 110 | [3H]Mesulergine | HEK-293 | [2] |

| Monoamine Transporters | ||||

| SERT | 830 | [3H]Citalopram | HEK-293 | [1] |

| DAT | >10,000 | [3H]WIN 35,428 | HEK-293 | [1] |

| NET | 3,900 | [3H]Nisoxetine | HEK-293 | [1] |

| Adrenergic Receptors | ||||

| α1A | >10,000 | [3H]Prazosin | CHO-K1 | [1] |

| α2A | >10,000 | [3H]Rauwolscine | HEK-293 | [1] |

| Dopamine Receptors | ||||

| D1 | >10,000 | [3H]SCH 23390 | CHO-K1 | [1] |

| D2 | >10,000 | [3H]Raclopride | CHO-K1 | [1] |

| D3 | >10,000 | [3H]Spiperone | CHO-K1 | [1] |

| Histamine Receptors | ||||

| H1 | >10,000 | [3H]Pyrilamine | CHO-K1 | [1] |

Note: Ki values represent the concentration of DiPT required to inhibit 50% of radioligand binding. Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50) of DiPT

| Receptor | Assay Type | EC50 (nM) | Emax (%) | Cell Line | Reference |

| 5-HT2A | Inositol (B14025) Phosphate (B84403) Accumulation | 180 | 83 | HEK-293 | [1] |

| 5-HT2B | Inositol Phosphate Accumulation | 48 | 89 | CHO-K1 | [1] |

| 5-HT2C | IP-1 Formation | 2380 ± 340 | 107.4 ± 2.5 | HEK-293 | [2] |

Note: EC50 values represent the concentration of DiPT required to elicit 50% of its maximal effect. Emax represents the maximal effect relative to a reference full agonist.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (DiPT) for binding to the target receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293 or CHO-K1) stably expressing the human receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).

-

Test Compound: N,N-diisopropyltryptamine (DiPT).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2, EDTA).

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor to determine non-specific binding.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Frozen cell pellets expressing the receptor of interest are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound (DiPT).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of DiPT that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Inositol Phosphate (IP) Accumulation Assay

Functional assays, such as the inositol phosphate accumulation assay, are used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist at Gq-coupled receptors, like the 5-HT2A receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK-293) stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A).

-

Cell Culture Medium: Appropriate medium for cell growth and maintenance.

-

Stimulation Buffer: A buffer containing LiCl, which inhibits the breakdown of inositol monophosphate (IP1), allowing it to accumulate.

-

Test Compound: N,N-diisopropyltryptamine (DiPT).

-

IP-One HTRF Assay Kit: Contains reagents for the detection of IP1, including an IP1-d2 conjugate and a terbium cryptate-labeled anti-IP1 antibody.

-

HTRF-compatible Plate Reader: To measure the fluorescence signal.

Procedure:

-

Cell Culture and Seeding: Cells expressing the target receptor are cultured and seeded into 96- or 384-well plates and grown to near confluence.

-

Compound Addition: The cell culture medium is replaced with the stimulation buffer containing varying concentrations of the test compound (DiPT).

-

Incubation: The cells are incubated for a specific time at 37°C to allow for receptor activation and subsequent accumulation of inositol phosphates.

-

Cell Lysis and Detection: The cells are lysed, and the detection reagents from the IP-One HTRF assay kit are added. These reagents consist of an IP1 analog labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (terbium cryptate).

-

Homogeneous Time-Resolved Fluorescence (HTRF) Measurement: After another incubation period, the fluorescence is read on an HTRF-compatible plate reader. When the donor and acceptor are in close proximity (i.e., when the antibody is not bound to cellular IP1), a fluorescence resonance energy transfer (FRET) signal is generated. The amount of cellular IP1 produced is inversely proportional to the HTRF signal.

-

Data Analysis: A standard curve is used to convert the HTRF signal to the concentration of IP1. The concentration-response curve for DiPT is then plotted, and the EC50 and Emax values are determined using non-linear regression.

Signaling Pathways

The primary psychedelic effects of tryptamines are mediated through the activation of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Upon binding of an agonist like DiPT, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, together with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses that are thought to underlie the psychoactive effects of DiPT.

Conclusion

This technical guide provides a summary of the current understanding of the receptor binding affinity and selectivity of DiPT. The available data indicate that DiPT is a potent agonist at 5-HT2A and 5-HT2B receptors, with lower affinity for other serotonin receptors and monoamine transporters. Its primary mechanism of action for producing psychedelic-like effects is believed to be through the activation of the 5-HT2A receptor and its downstream Gq/11 signaling pathway. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers investigating the pharmacology of DiPT and related compounds. Further research is warranted to fully characterize the functional selectivity of DiPT at various receptors and to elucidate the precise molecular mechanisms responsible for its unique auditory effects.

References

Initial Studies on the Auditory Effects of DiPT: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine (B22526) that is notable among psychedelic compounds for its primary effects on the auditory system. Unlike classic hallucinogens that predominantly induce visual alterations, DiPT is reported to cause significant auditory distortions, including changes in pitch, harmonic structure, and the overall character of sounds, with minimal visual effects at typical doses.[1] This unique pharmacological profile makes DiPT a subject of interest for researchers investigating the neurobiology of auditory perception and the role of the serotonergic system in sensory processing. This technical guide provides an in-depth summary of the initial scientific studies on the auditory and neuropharmacological effects of DiPT, presenting available quantitative data, detailed experimental protocols, and an overview of its known molecular interactions.

Quantitative Data

The following tables summarize the quantitative data extracted from key preclinical studies on DiPT.

Table 1: Discriminative Stimulus Effects of DiPT in Rats

This table presents data from a study by Carbonaro et al. (2013), where rats were trained to discriminate DiPT from a saline control. The data illustrates the potency of DiPT in producing a discriminative stimulus and the extent to which other hallucinogenic compounds substitute for this effect.

| Compound | ED₅₀ (mg/kg) | Maximum Drug-Appropriate Responding (%) |

| DiPT | 2.47 | 99% |

| LSD | Not reported | Full Substitution |

| DOM | Not reported | Full Substitution |

| MDMA | Not reported | Full Substitution |

| DMT | Not reported | 65% (Partial Substitution) |

| (+)-Methamphetamine | Not reported | 29% (No Substitution) |

Data from Carbonaro et al. (2013). ED₅₀ represents the dose required to produce 50% of the maximum effect.

Table 2: In Vitro Binding Affinities (Ki) of DiPT at Serotonin (B10506) Transporters

This table summarizes data from a study by Cozzi et al. (2009) that investigated the interaction of DiPT and other tryptamines with the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).

| Transporter | DiPT Kᵢ (μM) |

| Serotonin Transporter (SERT) | 2.32 ± 0.46 |

| Vesicular Monoamine Transporter 2 (VMAT2) | 19 ± 3.1 |

Data from Cozzi et al. (2009). Kᵢ represents the inhibition constant, indicating the concentration of the drug that will bind to 50% of the transporters in the absence of the natural ligand.

Experimental Protocols

This section details the methodologies employed in the key studies cited above.

Drug Discrimination Study in Rats (Carbonaro et al., 2013)

-

Subjects: Adult male Sprague-Dawley rats.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training Protocol:

-

Rats were trained to discriminate between an intraperitoneal (i.p.) injection of DiPT (5 mg/kg) and saline.

-

A fixed-ratio 10 (FR10) schedule of food reinforcement was used, meaning the rat had to press the correct lever 10 times to receive a food pellet.

-

One lever was designated as the "drug" lever and the other as the "saline" lever.

-

Training sessions were conducted daily, with either DiPT or saline administered 15 minutes prior to the session in a random sequence.

-

Training continued until the rats reliably completed at least 80% of their responses on the correct lever before receiving the first reinforcer for at least 8 of 10 consecutive sessions.

-

-

Testing Protocol:

-

Once trained, dose-response curves for DiPT were determined by administering various doses of the drug.

-

Substitution tests were conducted with other psychoactive compounds (LSD, DOM, MDMA, DMT, and (+)-methamphetamine) to assess their ability to produce DiPT-like discriminative stimulus effects.

-

Data collected included the percentage of responses on the drug-appropriate lever and the rate of responding.

-

Serotonin Transporter Binding and Uptake Assays (Cozzi et al., 2009)

-

SERT Binding and Uptake:

-

Preparation: Human platelets were used as a source of SERT.

-

Binding Assay: The ability of DiPT to inhibit the binding of [³H]paroxetine, a radiolabeled ligand for SERT, was measured.

-

Uptake Assay: The potency of DiPT to inhibit the uptake of [³H]5-HT (serotonin) into platelets was determined.

-

-

VMAT2 Binding and Uptake:

-

Preparation: Sf9 cells expressing the rat VMAT2 were utilized.

-

Binding Assay: The inhibitory effect of DiPT on the binding of [³H]dihydrotetrabenazine, a radioligand for VMAT2, was assessed.

-

Uptake Assay: The ability of DiPT to inhibit the uptake of [³H]5-HT into vesicles prepared from these cells was measured.

-

-

Data Analysis: Inhibition constants (Kᵢ values) were calculated from the concentration-response curves generated in these assays.

Known Signaling Pathways and Mechanisms of Action

The precise signaling pathway responsible for the unique auditory effects of DiPT remains largely unknown. However, initial research has elucidated some of its primary molecular interactions.

DiPT is known to act as an agonist at serotonin receptors, particularly the 5-HT₂ₐ receptor, which is a common target for classic psychedelic drugs. Its interaction with SERT and VMAT2, as demonstrated by Cozzi et al. (2009), suggests that it can modulate serotonergic neurotransmission by affecting the reuptake and vesicular storage of serotonin.

The following diagram illustrates the known molecular targets of DiPT within a simplified serotonergic synapse.

Conclusion

Initial studies on DiPT have established its unique profile as a primarily auditory psychedelic. Preclinical research has provided some quantitative data on its behavioral and neurochemical effects, highlighting its interaction with the serotonergic system. However, a significant gap remains in our understanding of the specific neural mechanisms and signaling pathways that mediate its profound and selective effects on auditory perception. Further research, potentially utilizing advanced neuroimaging and electrophysiological techniques, is warranted to elucidate the precise action of DiPT on the auditory cortex and associated neural circuits. Such studies would not only enhance our knowledge of this peculiar compound but could also provide valuable insights into the fundamental processes of auditory perception and the role of serotonin in modulating sensory experiences.

References

The In Vitro Neurochemical and Physiological Profile of 4-Hydroxy-N,N-diisopropyltryptamine (DiPT-4)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-hydroxy-N,N-diisopropyltryptamine (DiPT-4 or 4-OH-DiPT), a synthetic tryptamine, is a structural analog of psilocin, the active metabolite of psilocybin.[1] Anecdotal reports suggest it has a shorter duration of psychedelic effects in humans compared to psilocybin.[2][3] This has spurred interest in its therapeutic potential, particularly for conditions like depression and PTSD where shorter-acting psychedelics could offer practical advantages.[2] This technical guide provides a comprehensive overview of the in vitro neurochemical and physiological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Receptor Binding Affinity

This compound exhibits a notable affinity for several serotonin (B10506) (5-HT) receptors, with a particular preference for the 5-HT2 receptor subfamily.[2][4] The binding affinity is a measure of how tightly a ligand (in this case, this compound) binds to a receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.[5]

| Receptor | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |

| 5-HT₂ₐ | [¹²⁵I]DOI | 120 | 150 | Human | [4] |

| 5-HT₂ₐ | [¹²⁵I]DOI | 229 ± 5.6 | - | Rat | [6] |

| 5-HT₂ₒ | [¹²⁵I]DOI | - | 3600 | Human | [4] |

Table 1: Receptor Binding Affinities of this compound. This table summarizes the reported binding affinities of this compound for various serotonin receptors.

Functional Activity

Beyond binding, functional assays determine the biological response elicited by the ligand-receptor interaction. These assays measure parameters like the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum effect (Emax).

This compound has been characterized as a potent agonist at several 5-HT receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[2] It displays near full agonist activity at the 5-HT2A receptor.[2][7]

| Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Species | Reference |

| 5-HT₂ₐ | Calcium Flux | - | - | Human | [2] |

| 5-HT₂ₐ | Inositol (B14025) Phosphate | > 30,000 | - | Human | [4] |

| 5-HT₂ₐ | Gq BRET | 496 - 1147 | - | Human | [2] |

| 5-HT₂ₐ | β-arrestin2 BRET | - | - | Human | [2] |

| 5-HT₂ₒ | Gq BRET | - | 90-100 | Human | [2] |

| 5-HT₂ₒ | β-arrestin2 BRET | - | - | Human | [2] |

| 5-HT₂ₒ | Gq BRET | - | 90-100 | Human | [2] |

| 5-HT₂ₒ | β-arrestin2 BRET | - | - | Human | [2] |

| 5-HT₁ₒ | Gi/o BRET | 496 - 1147 | Partial Agonist | Human | [2] |

| 5-HT₁ₒ | Gi/o BRET | - | Nearly Full Agonist (90-100%) | Human | [2] |

Table 2: Functional Activity of this compound at Serotonin Receptors. This table presents the functional activity of this compound, highlighting its agonist properties at various 5-HT receptors.

Signaling Pathways

The activation of 5-HT2A, 5-HT2B, and 5-HT2C receptors by this compound primarily initiates Gq-mediated signaling cascades.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In addition to G-protein coupling, these receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[2] Studies suggest that this compound is a balanced agonist, showing no strong bias between Gq and β-arrestin2 recruitment.[2]

Caption: Gq-protein coupled signaling pathway activated by this compound.

Caption: β-Arrestin2 recruitment and subsequent receptor regulation.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor.

-

Objective: To determine the Ki of this compound at 5-HT2A and 5-HT2B receptors.

-

Receptor Source: Human recombinant receptors expressed in cell membranes.

-

Radioligand: [¹²⁵I]DOI, a well-characterized 5-HT2A/2C receptor agonist.

-

Procedure:

-

A constant concentration of the radioligand is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured.

-

The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptor signaling.

-

Objective: To assess the agonist activity of this compound at Gq-coupled 5-HT receptors.

-

Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

-

Reagent: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

A baseline fluorescence reading is taken.

-

This compound is added to the cells.

-

The change in fluorescence intensity is monitored over time using a fluorometric imaging plate reader (FLIPR).

-

The EC50 and Emax values are determined from the dose-response curve.

-

BRET assays are used to study protein-protein interactions in real-time in living cells. They have been employed to investigate both G-protein activation and β-arrestin2 recruitment by this compound.

-

Objective: To quantify G-protein activation and β-arrestin2 recruitment upon this compound binding.

-

Principle: BRET measures the transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) when they are in close proximity.

-

Procedure for G-protein Activation:

-

Cells are co-transfected with constructs for the 5-HT receptor, a G-protein subunit fused to Rluc, and another G-protein subunit fused to GFP.

-

Upon receptor activation by this compound, the G-protein subunits dissociate, leading to a decrease in the BRET signal.

-

-

Procedure for β-arrestin2 Recruitment:

-

Cells are co-transfected with the 5-HT receptor fused to Rluc and β-arrestin2 fused to GFP.

-

Agonist binding promotes the recruitment of β-arrestin2 to the receptor, bringing the donor and acceptor into proximity and increasing the BRET signal.

-

-

Data Analysis: Dose-response curves are generated to determine EC50 and Emax values for each pathway.

Conclusion

The in vitro data robustly demonstrates that this compound is a potent agonist at multiple serotonin receptors, with a particularly strong and balanced activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its primary mechanism of action involves the activation of Gq-mediated signaling pathways, leading to downstream cellular responses. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacology of this compound and its potential as a therapeutic agent. Understanding its in vitro profile is a critical first step in the drug development pipeline, informing subsequent in vivo studies and clinical trial design.

References

- 1. Psilocin - Wikipedia [en.wikipedia.org]

- 2. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy-N,N-diisopropyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. psychedelicalpha.com [psychedelicalpha.com]

- 7. researchgate.net [researchgate.net]

Preliminary Investigations into the Psychoactive Properties of N,N-Diisopropyltryptamine (DiPT) and its Analog 4-OH-DiPT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of the preliminary scientific investigations into the psychoactive properties of N,N-Diisopropyltryptamine (DiPT) and its hydroxylated analog, 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). Both compounds are substituted tryptamines with known psychoactive effects, primarily mediated through interaction with serotonin (B10506) receptors. This document summarizes the current understanding of their receptor binding affinities, in vivo behavioral effects in animal models, and the experimental protocols utilized in these assessments. Quantitative data are presented in tabular format for comparative analysis. Furthermore, key experimental workflows and the primary signaling pathway are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies and mechanisms of action.

Introduction

N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine (B22526) notable for its unusual auditory-distorting effects in humans at typical doses, with more classical psychedelic effects reported at higher doses.[1] Its structural analog, 4-OH-DiPT (iprocin), also demonstrates psychoactive properties.[2] The primary mechanism of action for classic psychedelic compounds involves agonist activity at the serotonin 2A (5-HT2A) receptor.[3][4] This guide focuses on the foundational pharmacological and behavioral data available for DiPT and 4-OH-DiPT to provide a technical resource for the scientific community.

Receptor Binding Affinity and Functional Activity

The interaction of DiPT and 4-OH-DiPT with various serotonin receptors is a key determinant of their psychoactive profiles. Radioligand binding assays are commonly employed to determine the binding affinity (Ki) of a compound for a specific receptor, while functional assays measure the compound's ability to activate the receptor and elicit a cellular response (EC50).

Quantitative Data

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of DiPT and 4-OH-DiPT at key human serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of DiPT and 4-OH-DiPT

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| DiPT | Weak Affinity | Agonist | Agonist | 290 ± 110 |

| 4-OH-DiPT | Low Affinity | High Affinity | High Affinity | High Affinity |

Note: Specific Ki values for DiPT at 5-HT1A, 5-HT2A, and 5-HT2B are not consistently reported in the reviewed literature, though it is established as an agonist at these receptors.[1] 4-OH-DiPT is noted to have high affinity for the 5-HT2 family of receptors.[5]

Table 2: Functional Potency (EC50, nM) of DiPT and 4-OH-DiPT

| Compound | 5-HT2A | 5-HT2C |

| DiPT | Full Agonist | 2380 ± 340 |

| 4-OH-DiPT | Near Full Agonist | Lower Potency |

Note: DiPT is a full agonist at the 5-HT2A receptor.[1] 4-OH-DiPT shows near full agonist activity at 5-HT2A and is a potent agonist at 5-HT2B, with lower potency at 5-HT2C.[5]

In Vivo Psychoactive Effects in Animal Models

Animal models provide valuable insights into the potential psychoactive effects of novel compounds in humans. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential.[6][7] Other behavioral paradigms, such as fear extinction, can elucidate potential therapeutic applications.

DiPT: Head-Twitch Response (HTR)

DiPT induces the head-twitch response in rodents, and this effect is mediated primarily by the 5-HT2A receptor.[1][4] Interestingly, unlike many other classic psychedelics, DiPT has not been observed to produce behavioral tolerance in rodents.[1]

4-OH-DiPT: Fear Extinction

In a fear extinction paradigm in mice, 4-OH-DiPT has been shown to significantly reduce freezing responses to conditioned cues in a dose-dependent manner.[5] This effect suggests a potential mechanism for suppressing learned fear.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections outline the methodologies for key experiments cited in this guide.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a test compound to a specific receptor.

Objective: To quantify the affinity (Ki) of a ligand for a receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. A competing, non-radiolabeled test compound is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) is calculated.

Materials:

-

Cell membranes or whole cells expressing the target receptor.

-

Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A).

-

Test compound (DiPT or 4-OH-DiPT).

-

Assay buffer.

-

Filtration apparatus (e.g., cell harvester and filter mats).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound radioligand-receptor complexes from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay

This in vivo behavioral assay is a primary screening tool for assessing the potential hallucinogenic properties of a compound.

Objective: To quantify the frequency of head-twitch responses in rodents following the administration of a test compound.

Principle: Serotonergic psychedelics that activate the 5-HT2A receptor induce a characteristic, rapid, side-to-side head movement in mice and rats. The frequency of these head twitches is dose-dependent and can be blocked by 5-HT2A antagonists.

Materials:

-

Male C57BL/6J mice are commonly used.[8]

-

Test compound (e.g., DiPT).

-

Vehicle control (e.g., saline).

-

Observation chambers.

-

Video recording equipment or a magnetometer-based detection system.

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers prior to the experiment.

-

Drug Administration: Administer the test compound or vehicle control to the mice (e.g., via intraperitoneal injection).

-

Observation Period: Place the mice individually into the observation chambers and record their behavior for a specified period (e.g., 30-60 minutes).

-

Scoring: Manually count the number of head twitches from the video recordings or use an automated system. A head twitch is defined as a rapid, spasmodic, rotational movement of the head that is not associated with grooming or general exploratory behavior.

-

Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical methods.

Signaling Pathways

The psychoactive effects of DiPT and 4-OH-DiPT are primarily initiated by their agonist activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).

5-HT2A Receptor Downstream Signaling

Activation of the 5-HT2A receptor by an agonist like DiPT or 4-OH-DiPT predominantly couples to the Gq/11 signaling pathway.[3] This initiates a cascade of intracellular events:

-

G-protein Activation: The agonist-bound receptor activates the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG and increased intracellular Ca2+ activate PKC.

-

Cellular Response: PKC and other downstream effectors phosphorylate various intracellular proteins, leading to changes in neuronal excitability and gene expression, which are thought to underlie the psychoactive effects.

It is important to note that the 5-HT2A receptor can also engage other signaling pathways, such as those involving β-arrestin, and the specific signaling profile of a ligand (biased agonism) may contribute to the nuances of its psychoactive effects.[9]

Conclusion

The preliminary investigations into DiPT and 4-OH-DiPT reveal their activity as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is consistent with their classification as psychoactive tryptamines. The in vivo data from animal models, such as the induction of the head-twitch response by DiPT and the modulation of fear extinction by 4-OH-DiPT, provide a basis for understanding their potential psychoactive and therapeutic effects. The experimental protocols and signaling pathway information presented in this guide offer a technical foundation for researchers and drug development professionals to design and execute further studies aimed at elucidating the detailed pharmacology, toxicology, and therapeutic potential of these compounds. Further research is warranted to obtain more precise quantitative data, particularly for DiPT's binding affinities, and to explore the unique auditory effects of DiPT from a mechanistic perspective.

References

- 1. DiPT - Wikipedia [en.wikipedia.org]

- 2. 4-HO-DiPT - Wikipedia [en.wikipedia.org]

- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Head-twitch response - Wikipedia [en.wikipedia.org]

- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. researchgate.net [researchgate.net]

Navigating the Stability of DiPT: A Technical Guide to Degradation Pathways and Shelf-Life Assessment

For Immediate Release

This technical guide provides an in-depth analysis of the stability, potential degradation products, and shelf-life considerations for N,N-diisopropyltryptamine (DiPT), a psychoactive tryptamine (B22526) derivative. This document is intended for researchers, scientists, and drug development professionals engaged in the study and handling of this compound. While specific empirical data on DiPT's degradation is limited in publicly available literature, this guide extrapolates from established knowledge of indole (B1671886) alkaloid chemistry and pharmaceutical stability testing principles to provide a robust framework for its assessment.

Stability Profile and Shelf-Life

N,N-diisopropyltryptamine (DiPT) is a synthetic tryptamine that, like many indole alkaloids, is susceptible to degradation over time, particularly when exposed to environmental stressors such as light, heat, oxygen, and acidic or basic conditions. While comprehensive, peer-reviewed stability studies on DiPT are not widely published, a product information sheet from a commercial supplier indicates a shelf-life of at least five years when stored at -20°C. However, for research and development purposes, a thorough understanding of its stability under various conditions is crucial.

The indole ring system, the core of the DiPT molecule, is prone to oxidation. The tertiary amine side chain can also be a site for chemical reactions, including N-oxidation. The overall stability of DiPT will be influenced by factors such as its physical form (e.g., freebase vs. salt), the presence of excipients, and the storage container.

Table 1: Postulated Stability of DiPT under Different Storage Conditions

| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Stability |

| Long-term | -20°C | Protected | Inert (e.g., Argon) | High (≥ 5 years) |

| Intermediate | 4°C | Protected | Air | Moderate |

| Accelerated | 25°C / 60% RH | Protected | Air | Low |

| Stressed | > 40°C | Exposed | Air/Oxygen | Very Low |

Potential Degradation Pathways and Products

Based on the known chemistry of tryptamines and indole alkaloids, several degradation pathways for DiPT can be postulated. The primary routes of degradation are likely to be oxidation and reactions involving the tertiary amine.

Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation. This can lead to the formation of various products, including hydroxylated derivatives, N-oxides, and potentially cleavage of the indole ring to form compounds like isatin (B1672199) and anthranilate derivatives.

Side-Chain Degradation: The diisopropylaminoethyl side chain can also undergo degradation. N-dealkylation could lead to the formation of N-isopropyltryptamine (NiPT) and tryptamine. Oxidation of the tertiary amine can form the corresponding N-oxide.

Table 2: Potential Degradation Products of DiPT

| Degradation Product | Chemical Name | Potential Formation Pathway |

| DiPT N-oxide | N,N-diisopropyl-N-oxy-tryptamine | Oxidation of the tertiary amine |

| N-isopropyltryptamine (NiPT) | N-isopropyltryptamine | N-dealkylation |

| Tryptamine | 2-(1H-indol-3-yl)ethanamine | N-dealkylation |

| Hydroxylated DiPT derivatives | e.g., 4-HO-DiPT, 5-HO-DiPT | Oxidation of the indole ring |

| Isatin derivatives | Indole-2,3-dione derivatives | Oxidative cleavage of the indole ring |

| Anthranilate derivatives | 2-aminobenzoic acid derivatives | Oxidative cleavage of the indole ring |

Experimental Protocols for Stability and Degradation Analysis

To empirically determine the stability of DiPT and identify its degradation products, a series of forced degradation studies should be conducted. These studies involve subjecting the compound to stress conditions that accelerate its degradation.

Forced Degradation Protocol

Objective: To generate potential degradation products of DiPT and assess its intrinsic stability.

Materials:

-

DiPT (pure substance)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve DiPT in 0.1 M HCl and heat at 80°C for 24 hours.

-

Base Hydrolysis: Dissolve DiPT in 0.1 M NaOH and heat at 80°C for 24 hours.

-

Oxidative Degradation: Dissolve DiPT in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose solid DiPT to 105°C for 48 hours.

-

Photolytic Degradation: Expose a solution of DiPT (in methanol/water) to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for analysis by a stability-indicating analytical method.

Stability-Indicating Analytical Method

Objective: To develop a chromatographic method capable of separating DiPT from its potential degradation products and impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: PDA at 220 nm and 280 nm, or MS in positive ion mode.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Figure 1. Experimental workflow for forced degradation studies of DiPT.

Figure 2. Postulated degradation pathways for DiPT.

Conclusion

While specific, published stability data for DiPT is scarce, a proactive approach based on established principles of pharmaceutical stability testing and the known chemistry of related indole alkaloids can provide a strong foundation for its handling, storage, and formulation development. The experimental protocols and potential degradation pathways outlined in this guide offer a comprehensive framework for researchers to systematically investigate the stability of DiPT, ensuring the quality and integrity of this compound in their studies. Further empirical investigation is necessary to confirm these postulated pathways and to quantify the degradation kinetics under various conditions.

A Technical Guide to the Solubility of N,N-Diisopropyltryptamine (DiPT) in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diisopropyltryptamine (DiPT), a psychedelic tryptamine (B22526) notable for its unique auditory effects. Understanding the solubility of DiPT in common laboratory solvents is fundamental for a wide range of research applications, including analytical method development, formulation studies, and in vitro pharmacological assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of DiPT has been determined in several common organic solvents and buffer systems. The following table summarizes the available quantitative data, providing researchers with essential information for preparing stock solutions and conducting experiments. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. The data presented here is based on available information and should be considered as a guide.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Source(s) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 | [1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 14 | [1] |

| Ethanol | C₂H₆O | 46.07 | 5 | [1] |

| Methanol | CH₄O | 32.04 | 1 | [1] |

| DMSO:PBS (pH 7.2) (1:1) | - | - | 0.3 | [1] |

Note: Some sources report slightly different solubility values. For instance, one source indicates a solubility of 0.1 mg/mL in DMF and 3 mg/mL in DMSO[2]. These discrepancies may arise from variations in experimental conditions.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a compound is critical for accurate research. The following protocol describes a common and reliable method for determining the equilibrium solubility of DiPT, adapting the widely used shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Principle

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent. This method involves creating a saturated solution of the compound by agitating an excess amount of the solid in the solvent at a controlled temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, such as HPLC with UV detection.

Materials and Equipment

-

N,N-Diisopropyltryptamine (DiPT) solid

-

Selected laboratory solvents (e.g., Methanol, Ethanol, DMSO, water)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

HPLC-grade solvents for mobile phase (e.g., acetonitrile (B52724), water with formic acid or trifluoroacetic acid)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of DiPT and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of DiPT in the test solvents.

-

-

Sample Preparation:

-

Add an excess amount of solid DiPT to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Prepare triplicate samples for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles that could interfere with the analysis.

-

-

Sample Analysis by HPLC:

-

Analyze the calibration standards and the filtered supernatant samples by HPLC. A reverse-phase C18 column is typically suitable for the analysis of tryptamine derivatives.

-

The mobile phase can be a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid).

-

Set the UV detector to a wavelength where DiPT has maximum absorbance (e.g., around 222 nm and 282 nm)[1].

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

-

Use the linear regression equation from the calibration curve to determine the concentration of DiPT in the filtered supernatant samples.

-

The calculated concentration represents the solubility of DiPT in the respective solvent under the experimental conditions.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of DiPT.

Caption: Workflow for determining DiPT solubility.

Hypothesized Signaling Pathway of DiPT

DiPT is known to be an agonist at serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT1A subtypes, which is a common mechanism for psychedelic tryptamines.[3][4][5] The activation of the 5-HT2A receptor is primarily responsible for the hallucinogenic effects of these compounds.[1][3][6] The following diagram illustrates a simplified, hypothesized signaling pathway for DiPT based on its known receptor interactions.